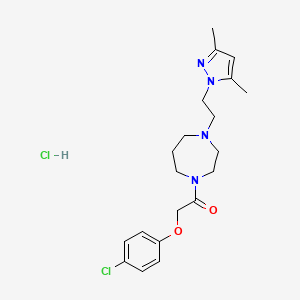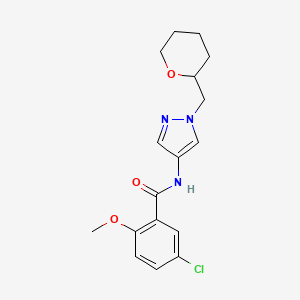
4-methyl-6-(trichloromethyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(trichloromethyl)-2H-pyran-2-one, also known as chloropicrin, is a colorless to pale yellow liquid with a pungent odor. It is widely used as a soil fumigant, insecticide, and herbicide. Chloropicrin is a highly reactive compound that can cause respiratory irritation, eye irritation, and skin irritation.
Wirkmechanismus
Chloropicrin acts by disrupting the cellular metabolism of pests and pathogens. It inhibits the activity of enzymes involved in energy production and DNA replication. Chloropicrin also disrupts cellular membranes, leading to cell death.
Biochemical and Physiological Effects
Chloropicrin can cause respiratory irritation, eye irritation, and skin irritation. It is a potent irritant of the respiratory tract and can cause bronchospasm and pulmonary edema. Chloropicrin can also cause severe eye irritation and corneal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Chloropicrin is a highly reactive compound that requires careful handling and storage. It is also a potent irritant and can cause health problems if not used properly. Chloropicrin is effective in controlling a wide range of pests and diseases, but its use is restricted in some countries due to its potential health and environmental risks.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. One area is the development of new fumigation methods that reduce the risk of exposure to 4-methyl-6-(trichloromethyl)-2H-pyran-2-one. Another area is the study of the environmental fate of this compound and its potential impact on soil and water quality. Finally, there is a need for further research on the long-term effects of this compound exposure on human health.
Synthesemethoden
Chloropicrin can be synthesized by the reaction of chloroform and nitric acid in the presence of sulfuric acid. The reaction produces 4-methyl-6-(trichloromethyl)-2H-pyran-2-one and hydrochloric acid. The reaction is exothermic and requires careful control of temperature and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
Chloropicrin has been extensively studied for its use as a soil fumigant. It is effective in controlling a wide range of soil-borne pests and diseases, including nematodes, fungi, bacteria, and weeds. Chloropicrin is also used as a fumigant for stored grain and as an insecticide for stored products.
Eigenschaften
IUPAC Name |
4-methyl-6-(trichloromethyl)pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKBJNOJSTMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)




![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2376598.png)
![6-Ethyl-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2376599.png)
![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)

